(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)PROP-2-ENAMIDE
Overview
Description
The compound (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)PROP-2-ENAMIDE is a synthetic organic molecule that features a complex structure with multiple functional groups It is characterized by the presence of a benzodioxole ring, a nitrothiazole moiety, and an enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)PROP-2-ENAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Nitrothiazole Moiety: The nitrothiazole moiety can be prepared by nitration of thiazole using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves the coupling of the benzodioxole derivative with the nitrothiazole derivative through a condensation reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: The nitro group in the nitrothiazole moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Researchers explore its efficacy and safety in preclinical models, aiming to develop new treatments for diseases. Its ability to modulate specific molecular pathways is of particular interest.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with receptors on cell surfaces, triggering signaling pathways that lead to cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)PROP-2-ENAMIDE: shares structural similarities with other benzodioxole and nitrothiazole derivatives.
Benzodioxole Derivatives: Compounds containing the benzodioxole ring, such as safrole and piperonyl butoxide, are known for their biological activity.
Nitrothiazole Derivatives: Compounds like nitrofurazone and nitrothiazole-based antibiotics are used for their antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(5-nitro-1,3-thiazol-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O5S/c17-11(15-13-14-6-12(22-13)16(18)19)4-2-8-1-3-9-10(5-8)21-7-20-9/h1-6H,7H2,(H,14,15,17)/b4-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXMRHVPNYVEBL-DUXPYHPUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC=C(S3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NC=C(S3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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